molecular formula C53H64N10O19 B575566 Mca-YVADAP-Lys(Dnp)-OH CAS No. 189696-01-3

Mca-YVADAP-Lys(Dnp)-OH

Cat. No.: B575566
CAS No.: 189696-01-3
M. Wt: 1145.146
InChI Key: XLXKHBNLWUCNOC-XUFBPUFYSA-N
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Description

Mca-YVADAP-K(Dnp)-OH is a fluorogenic peptide substrate commonly used in biochemical assays to study enzyme activity, particularly proteases. The compound contains a 7-methoxycoumarin group (Mca) and a 2,4-dinitrophenyl moiety (Dnp), which are involved in fluorescence resonance energy transfer (FRET). This allows for the monitoring of enzymatic reactions through changes in fluorescence intensity .

Scientific Research Applications

Chemistry: In chemistry, Mca-YVADAP-K(Dnp)-OH is used to study the kinetics and specificity of proteases. It serves as a model substrate to investigate enzyme-substrate interactions and to screen for potential enzyme inhibitors .

Biology: In biological research, the compound is employed to study the activity of matrix metalloproteinases (MMPs) and other proteases involved in various physiological and pathological processes. It helps in understanding the role of these enzymes in tissue remodeling, inflammation, and cancer .

Medicine: In medicine, Mca-YVADAP-K(Dnp)-OH is used in drug discovery and development. It aids in the identification of protease inhibitors that could serve as therapeutic agents for diseases such as cancer, arthritis, and cardiovascular disorders .

Industry: In the industrial sector, the compound is used in quality control and process optimization for the production of enzyme-based products. It ensures the consistency and efficacy of enzyme formulations used in various applications .

Mechanism of Action

Target of Action

Mca-YVADAP-Lys(Dnp)-OH, also known as (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid, primarily targets caspase-1 and angiotensin-converting enzyme 2 (ACE2) . Caspase-1 is an enzyme that plays a crucial role in cellular apoptosis, while ACE2 is a key regulator of the renin-angiotensin system .

Mode of Action

The compound acts as a fluorescent substrate for its target enzymes . It contains a 7-methoxycoumarin-4-acetyl (Mca) group and a 2,4-dinitrophenyl (Dnp) group . When the target enzymes cleave the compound between specific amino acids (caspase-1 cleaves between D & A, and ACE2 cleaves between P & K), the Mca group is separated from the Dnp group . This separation results in an increase in Mca fluorescence, which can be detected and measured .

Biochemical Pathways

The cleavage of this compound by caspase-1 and ACE2 affects the biochemical pathways associated with these enzymes. Caspase-1 is involved in the apoptosis pathway, playing a key role in the initiation of programmed cell death . On the other hand, ACE2 is part of the renin-angiotensin system, which regulates blood pressure and fluid balance .

Result of Action

The cleavage of this compound by its target enzymes leads to an increase in fluorescence, which can be used to measure the activity of these enzymes . This can provide valuable information about cellular processes such as apoptosis and blood pressure regulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect enzyme activity and thus the cleavage of the compound . Additionally, the presence of other molecules that can bind to the target enzymes may also influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

Mca-YVADAP-Lys(Dnp)-OH is a widely used fluorescent substrate for caspase-1 and angiotensin-converting enzyme 2 (ACE2) . The proteolytic cleavage of this substrate results in increased fluorescence, which can be measured and used to quantify the activity of these enzymes .

Cellular Effects

The effects of (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid on cellular processes are primarily related to its role as a substrate for specific enzymes. For instance, its cleavage by caspase-1 can influence cell signaling pathways related to inflammation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid involves its interaction with enzymes such as caspase-1 and ACE2 . These enzymes cleave the compound, separating the fluorescence-quenching group 2,4-dinitrophenyl (Dnp) from the fluorescent 7-methoxycoumarin-4-acetyl (Mca), resulting in increased fluorescence .

Metabolic Pathways

It is known to interact with enzymes such as caspase-1 and ACE2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mca-YVADAP-K(Dnp)-OH involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Mca group is acylated to the peptide’s N-terminus, while the Dnp group is incorporated into the peptide through the synthesis of a Dnp derivative, such as N-3-(2,4-dinitrophenyl)-l-2,3-diaminopropionic acid (Dpa) or Lys(Dnp) .

Industrial Production Methods: Industrial production of Mca-YVADAP-K(Dnp)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Mca-YVADAP-K(Dnp)-OH primarily undergoes enzymatic cleavage reactions. The cleavage of the amide bond between the Mca and Dnp groups results in a measurable increase in fluorescence, which is used to monitor enzyme activity .

Common Reagents and Conditions: The compound is typically used in buffer solutions suitable for enzyme activity assays. Common reagents include Tris-HCl buffer, calcium chloride, and magnesium chloride. The reactions are often carried out at physiological pH and temperature to mimic biological conditions .

Major Products Formed: The major product formed from the enzymatic cleavage of Mca-YVADAP-K(Dnp)-OH is the separated Mca and Dnp groups. The increase in fluorescence upon cleavage is used to quantify enzyme activity .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Mca-YVADAP-K(Dnp)-OH is unique due to its specific sequence and the presence of both Mca and Dnp groups, which provide high sensitivity and specificity for detecting protease activity. Compared to similar compounds, it offers distinct advantages in terms of fluorescence quenching efficiency and the ability to monitor a wide range of protease activities .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXKHBNLWUCNOC-XUFBPUFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H64N10O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1145.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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